(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol
Description
(1S)-1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanol is a chiral secondary alcohol featuring a morpholine sulfonyl-substituted phenyl group. The target compound differs by the reduction of the ketone group to an alcohol, likely resulting in a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of ~287.3 g/mol. The stereospecific (S)-configuration at the chiral center may influence its biochemical interactions, particularly in enantioselective synthesis or receptor binding .
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1 |
InChI Key |
RUOCEIMBBZEJTK-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(morpholin-4-ylsulfonyl)aniline
A crucial precursor is 4-(morpholin-4-ylsulfonyl)aniline, which can be prepared by sulfonylation of aniline derivatives with morpholine sulfonyl chloride or via sulfonation followed by substitution with morpholine.
One documented method involves refluxing chloroacetamide derivatives with arylamines in absolute ethanol under basic catalysis (triethylamine), yielding sulfonamide derivatives in moderate to good yields (51–84%). This method is adaptable for introducing the morpholinylsulfonyl group on the aromatic ring.
Detailed Process Example from Patent Literature
A representative process for a related compound, 4-(4-aminophenyl)-3-morpholinone, which shares structural similarity in the morpholinylsulfonyl phenyl moiety, is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-anilinoethanol dissolved in ethanol/water; chloroacetyl chloride and 45% sodium hydroxide added simultaneously at 38–43 °C maintaining pH 12–12.5 | Formation of 4-phenyl-3-morpholinone intermediate | 70% yield; white solid; mp 152 °C |
| 2 | Nitration of 4-phenyl-3-morpholinone to 4-(4-nitrophenyl)-3-morpholinone | Standard nitration protocols | Isolated by extraction with acetone and crystallization |
| 3 | Hydrogenation of 4-(4-nitrophenyl)-3-morpholinone in ethanol with 5% Pd/C catalyst under 5 bar H2 at 80 °C for 1 hour | Reduction of nitro group to amine | High yield and purity after crystallization |
Though this example is for a morpholinone derivative, the hydrogenation step’s mild conditions and solvent choice are directly applicable to the reduction of ketones to chiral alcohols in the target compound synthesis.
Alternative Synthetic Routes and Catalytic Systems
Other literature reports the use of refluxing chloroacetamide derivatives with arylamines in ethanol with triethylamine catalysis to form sulfonamide derivatives, which could be further elaborated to the target compound by subsequent functional group transformations.
Summary Table of Preparation Methods
Research Results and Optimization Notes
The use of ethanol as a solvent in hydrogenation reactions provides a balance of solubility and reaction rate, enabling shorter reaction times (~1 hour) and lower hydrogen pressures (4.5–5.5 bar) compared to harsher conditions reported previously.
Maintaining pH between 12 and 12.5 during the chloroacetylation step is critical to avoid side reactions and achieve high yields of the intermediate.
Catalytic amounts of palladium on activated carbon (5%) are effective for selective hydrogenation, minimizing over-reduction or degradation of sensitive groups.
Crystallization from acetone/water mixtures is an efficient purification method for intermediates, improving product purity and isolability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
The applications of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol are not explicitly detailed within the provided search results; however, the search results offer insight into related compounds and their applications.
Morpholine Derivatives and their applications
- Antibacterial Activity Several search results discuss the antibacterial activity of compounds containing a morpholine moiety .
- One study synthesized a series of 5-substituted-1,3,4-Oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides and evaluated their antibacterial activity .
- Another study found that 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids inhibited the growth of metronidazole-sensitive and resistant H. pylori strains .
- These findings suggest that morpholine-containing compounds have potential as therapeutic agents, but further evaluation is needed .
- Synthesis of Oxazolidinone Derivatives Research has been done on synthesizing benzyl (S)-4-{4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl}piperazine-1-carboxylate using morpholine derivatives .
- Magnetic Resonance Imaging (MRI) Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections of drugs like diclofenac . While this doesn't directly relate to this compound, it shows the use of MRI in assessing the effects of pharmaceutical administrations.
- Life Science Research Apical Scientific distributes this compound, which indicates its use as a reagent or standard in life science research .
General Procedures for Synthesis and Analysis
- The synthesis of compounds often involves multiple steps, including esterification, hydrazide formation, and cyclization .
- Thin layer chromatography (TLC) is used to assess the purity of synthesized compounds .
- IR and NMR spectroscopy are used to characterize the structure of synthesized compounds .
- Elemental analysis is used to determine the elemental composition of synthesized compounds .
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Morpholine Sulfonyl-Substituted Analogs
- 1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone (CAS 58722-35-3): Key difference: Ketone group instead of alcohol. Implications: The ketone may confer higher electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol derivative. However, the absence of a chiral center limits its use in asymmetric catalysis or pharmaceutical applications .
Fluorinated Ethanol Derivatives
- (S)-1-(4-Trifluoromethylphenyl)ethanol (CAS 99493-93-3): Structure: Features a trifluoromethyl group instead of morpholine sulfonyl. Properties: The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability compared to the morpholine sulfonyl group, which is polar and may improve aqueous solubility .
- (S)-1-(4-Fluorophenyl)ethanol (CAS 101219-73-2): Boiling Point: 216.2°C (predicted), higher than typical aliphatic alcohols due to aromatic stabilization. Applications: Used as a chiral building block in pharmaceuticals. The morpholine sulfonyl group in the target compound may offer additional hydrogen-bonding capacity for target engagement .
Aromatic Alcohols and Ketones
- 1-(4-(1,1-Dimethylethyl)phenyl)ethanone (CAS 943-27-1): Structure: tert-Butyl-substituted phenyl ketone.
- 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): Chain Length: Longer alkyl chain (propanol vs. ethanol) increases hydrophobicity. Reactivity: Secondary alcohols like this may undergo slower oxidation compared to primary alcohols in the target compound .
Physicochemical Properties and Reactivity
Biological Activity
(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, while also discussing relevant case studies and research findings.
Chemical Structure and Properties
The compound features a morpholine ring linked to a sulfonyl group and a phenolic ethanol moiety. This configuration is essential for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits:
- Minimum Inhibitory Concentration (MIC) : Preliminary findings suggest MIC values ranging from 0.78 to 3.125 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
- Bactericidal Activity : Time-kill assays indicate that the compound effectively kills bacteria over time, with significant reductions in viable cell counts .
| Bacterial Strain | MIC (μg/mL) | Bactericidal Effect |
|---|---|---|
| Staphylococcus aureus | 0.78 | Yes |
| Enterococcus faecalis | 3.125 | Yes |
Anticancer Activity
The structural components of this compound may contribute to its cytotoxic effects on tumor cells:
- Cytotoxicity Studies : In vitro assays demonstrate that the compound induces apoptosis in various cancer cell lines, suggesting potential for development as an anticancer agent .
- Mechanism of Action : The interaction of the morpholine ring with specific cellular targets may disrupt critical signaling pathways involved in cell proliferation .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is noteworthy:
- Target Enzymes : Studies indicate that this compound can inhibit enzymes involved in metabolic processes, possibly affecting drug metabolism and efficacy .
- IC50 Values : Research has shown IC50 values ranging from 12.27 to 31.64 µM for various enzyme targets, indicating moderate potency .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several derivatives, this compound was found to outperform many common antibiotics in terms of MIC values against resistant strains of bacteria. The compound's unique structure was credited for its enhanced activity.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
